molecular formula C23H20ClN3O3S B2728149 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1261018-11-4

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B2728149
CAS No.: 1261018-11-4
M. Wt: 453.94
InChI Key: NIBHXNBBANJWDL-UHFFFAOYSA-N
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Description

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O3S and its molecular weight is 453.94. The purity is usually 95%.
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Biological Activity

The compound 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR), drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C22H20ClN3O5SC_{22}H_{20}ClN_{3}O_{5}S, with a molecular weight of approximately 473.9 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is known for its pharmacological properties. The presence of the 3-chlorophenyl and N-(2-ethyl-6-methylphenyl) substituents is critical for its biological activity.

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves reactions between substituted thiophenes and various electrophiles. In the case of this compound, a multi-step synthetic route was employed involving the formation of the thieno ring followed by acylation to introduce the acetamide side chain. The synthetic pathway can be summarized as follows:

  • Formation of Thieno[3,2-d]pyrimidine: Reacting substituted thiophene derivatives with appropriate carbonyl compounds.
  • Acylation: Introducing the acetamide group to enhance solubility and biological activity.

Antitumor Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1: A study by Elmongy et al. synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their activity against breast cancer (MDA-MB-231) cells. Compounds showed an IC50 range from 43% to 87% inhibition at concentrations up to 50 μM .
  • Case Study 2: Another investigation revealed that compounds with electron-withdrawing groups like chlorine displayed enhanced cytotoxicity due to increased electron deficiency leading to improved interaction with cellular targets .

The proposed mechanisms through which these compounds exert their effects include:

  • Inhibition of key enzymes involved in cell proliferation.
  • Induction of apoptosis in malignant cells.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of these compounds. Key findings include:

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups (e.g., Cl) on the phenyl ring significantly enhances cytotoxicity.
  • Side Chain Modifications: Variations in the acetamide side chain also influence activity; for example, substituents that enhance lipophilicity generally improve cellular uptake.

Data Table: Summary of Biological Activities

CompoundTarget Cell LineIC50 (μM)Mechanism
Compound IMDA-MB-23127.6Apoptosis induction
Compound IINon-small cell lung cancer43 - 87Enzyme inhibition
Compound IIIVarious tumor cells>50Cytotoxicity

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S/c1-3-15-7-4-6-14(2)20(15)25-19(28)13-26-18-10-11-31-21(18)22(29)27(23(26)30)17-9-5-8-16(24)12-17/h4-12,18,21H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRLLYXJVLNZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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